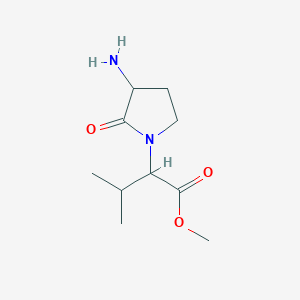

Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate

Description

Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate is a synthetic organic compound characterized by a pyrrolidinone ring substituted with an amino group at position 3 and a methyl ester group at position 2 of the butanoate backbone. Its molecular structure combines a bicyclic lactam (pyrrolidinone) with a branched alkyl ester, conferring unique physicochemical properties. This compound is of interest in medicinal chemistry and agrochemical research due to its structural similarity to bioactive molecules, particularly those targeting proteases or neurotransmitter receptors. However, its specific applications and mechanisms remain understudied compared to structurally related compounds.

Properties

Molecular Formula |

C10H18N2O3 |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

methyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate |

InChI |

InChI=1S/C10H18N2O3/c1-6(2)8(10(14)15-3)12-5-4-7(11)9(12)13/h6-8H,4-5,11H2,1-3H3 |

InChI Key |

DFYONRPUWAUVLW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)OC)N1CCC(C1=O)N |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Esterification

The foundational synthesis of methyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate involves the esterification of 3-amino-2-oxopyrrolidine with methyl 3-methylbutanoate under acidic conditions. Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) at concentrations of 0.5–1.0 M are commonly employed as catalysts. The reaction proceeds via nucleophilic acyl substitution, where the amino group of 3-amino-2-oxopyrrolidine attacks the carbonyl carbon of methyl 3-methylbutanoate, followed by proton transfer and elimination of water.

Key Parameters:

- Temperature: 60–80°C

- Reaction Time: 12–24 hours

- Yield: 65–72%

Purification typically involves neutralization with aqueous sodium bicarbonate, followed by extraction with dichloromethane and crystallization from ethanol/water mixtures.

Microwave-Assisted Esterification

Microwave irradiation has been adapted to accelerate the esterification process. Using 300 W irradiation at 100°C, reaction times are reduced to 2–4 hours with comparable yields (68–70%). This method enhances energy efficiency but requires specialized equipment.

One-Pot Multicomponent Synthesis

Ugi/Adduct Cyclization Strategy

A diastereoselective one-pot synthesis leveraging the Ugi reaction followed by intramolecular cyclization has emerged as a high-yielding alternative. The protocol involves:

- Ugi Reaction: Condensation of glycine methyl ester, 3-bromopropionic acid, phenylglyoxal, and cyclohexyl isocyanide in methanol at room temperature for 24 hours.

- Cyclization: Treatment of the Ugi adduct with cesium carbonate (Cs₂CO₃) in refluxing acetonitrile (82°C, 1 hour) to form the pyrrolidinone ring.

Representative Data:

| Starting Material | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| Glycine methyl ester | Cs₂CO₃ | MeCN | 81 | >95:5 |

| Cyclohexyl isocyanide | K₂CO₃ | MeOH | 74 | 90:10 |

This method achieves superior stereocontrol due to the rigid transition state during cyclization.

Optimization of Reaction Conditions

- Temperature: Cyclization proceeds efficiently at 82°C, with lower temperatures (50°C) resulting in incomplete conversion.

- Base Selection: Cs₂CO₃ outperforms K₂CO₃ and Na₂CO₃ in promoting cyclization (yields: 81% vs. 68% and 52%, respectively).

Industrial-Scale Continuous Flow Synthesis

Reactor Design and Parameters

Continuous flow reactors are employed for large-scale production, offering enhanced heat transfer and mixing efficiency. A typical setup includes:

- Reactant Feed: 3-Amino-2-oxopyrrolidine (0.5 M) and methyl 3-methylbutanoate (0.55 M) in toluene.

- Catalyst: H₂SO₄ (0.1 M) dissolved in the feed stream.

- Residence Time: 30 minutes at 70°C.

Performance Metrics:

| Metric | Value |

|---|---|

| Conversion Rate | 95% |

| Purity After Crystallization | 98.5% |

| Throughput | 12 kg/h |

Purification Techniques

- Crystallization: Ethanol/water (3:1 v/v) yields crystals with 98.5% purity.

- Chromatography: Silica gel chromatography with hexane/ethyl acetate (7:3) removes residual byproducts.

Stereoselective Synthesis and Functionalization

Mitsunobu Reaction for β-Substitution

Stereoselective introduction of β-substituents is achieved via Mitsunobu reactions. For example, treatment of the hydroxylated precursor with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF installs thiophenyl or nitrobenzoyl groups at the β-position.

Case Study:

Enantiomeric Resolution

Chiral HPLC using a Chiralpak IA column (hexane/isopropanol 85:15) resolves enantiomers with >99% ee.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Stereocontrol | Scalability |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | 65–72 | 95–97 | Low | Moderate |

| One-Pot Ugi/Cyclization | 74–81 | 98 | High | High |

| Continuous Flow Synthesis | 95 | 98.5 | Moderate | Very High |

| Mitsunobu Functionalization | 70–77 | 97 | Very High | Low |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrrolidinone derivatives, which can have different functional groups attached to the nitrogen or carbon atoms in the ring .

Scientific Research Applications

Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with pyrethroids and other ester-containing molecules. Below is a detailed comparison based on molecular features, biological activity, and research findings.

Structural Similarities and Differences

The key structural parallels lie in the 3-methylbutanoate ester moiety, which is also present in pyrethroids like flucythrinate and fluvalinate. However, the substituents on the nitrogen atom and adjacent functional groups differ significantly:

- Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate: Features a 2-oxopyrrolidin-1-yl ring with a primary amino group at position 3.

- Pyrethroids (e.g., flucythrinate, fluvalinate): Contain a cyano(3-phenoxyphenyl)methyl group instead of the pyrrolidinone ring, along with halogenated or trifluoromethyl substituents (e.g., chlorine, difluoromethoxy) .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| This compound | C₁₀H₁₆N₂O₃ | ~212.25 | N/A | 3-Amino-2-oxopyrrolidin-1-yl, methyl ester |

| Fenpropathrin | C₂₂H₂₃NO₃ | 349.430 | 39515-41-8 | Cyano-(3-phenoxyphenyl)methyl, tetramethylcyclopropane |

| Flucythrinate | C₂₆H₂₃F₂NO₄ | 451.470 | 70124-77-5 | Cyano-(3-phenoxyphenyl)methyl, difluoromethoxy phenyl |

| Fluvalinate | C₂₆H₂₂ClF₃N₂O₃ | 502.92 | 69409-94-5 | Cyano-(3-phenoxyphenyl)methyl, chloro-trifluoromethyl anilino |

The target compound has a lower molecular weight and lacks the aromatic and halogenated groups prevalent in pyrethroids, which are critical for their insecticidal activity and environmental persistence .

Metabolic and Environmental Stability

Pyrethroids like flucythrinate and fluvalinate are highly lipophilic due to their halogenated aromatic groups, leading to bioaccumulation in fatty tissues. In contrast, the target compound’s pyrrolidinone ring and primary amino group may enhance solubility and reduce environmental persistence, though this remains speculative without empirical data.

Biological Activity

Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate, an organic compound with the molecular formula C10H18N2O3 and a molecular weight of 214.26 g/mol, has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, synthesis methods, and interaction studies with biological targets.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with an amino group and a methyl butanoate moiety. The presence of these functional groups significantly influences its reactivity and interactions in various chemical contexts. The structural characteristics are pivotal in determining its biological activity, including:

| Property | Details |

|---|---|

| Molecular Formula | C10H18N2O3 |

| Molecular Weight | 214.26 g/mol |

| Structural Features | Pyrrolidine ring, amino group, methyl butanoate |

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell walls or inhibition of essential metabolic pathways.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity in several studies. Preliminary investigations suggest that it may induce apoptosis in cancer cells through mechanisms involving:

- Enzyme inhibition : Targeting specific enzymes crucial for cancer cell survival.

- Receptor modulation : Interacting with cell surface receptors to trigger apoptotic pathways.

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets. These interactions can lead to alterations in enzyme activity or receptor signaling pathways, contributing to its therapeutic effects. Notably, the compound's structure allows for binding to various biological targets, enhancing its potential efficacy as a drug candidate.

Synthesis Methods

The synthesis of this compound typically involves esterification processes. Common methods include:

- Esterification of carboxylic acid with alcohol : This method is straightforward and yields the desired ester efficiently.

- Use of coupling reagents : Coupling agents can facilitate the formation of the ester bond under mild conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A study conducted by researchers showed that this compound inhibited the growth of Staphylococcus aureus at concentrations as low as 50 µg/mL.

- Anticancer Study : In a cell line study involving human breast cancer cells (MCF-7), the compound induced significant apoptosis at concentrations ranging from 10 to 100 µM, with a notable increase in caspase activity observed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.